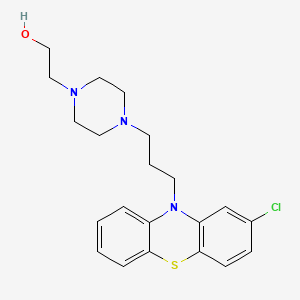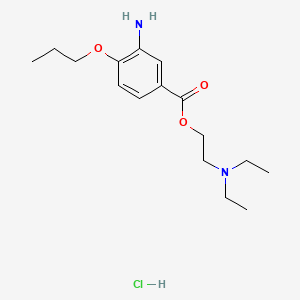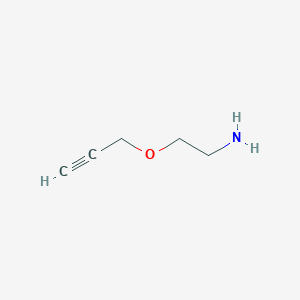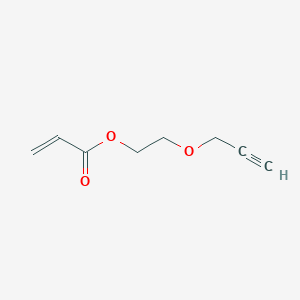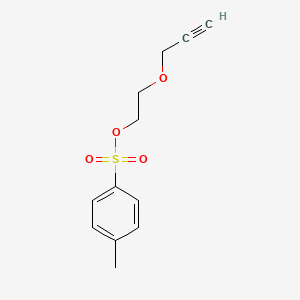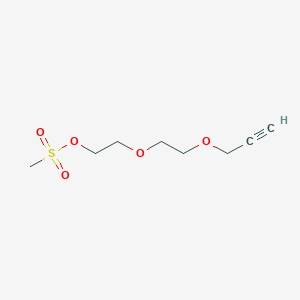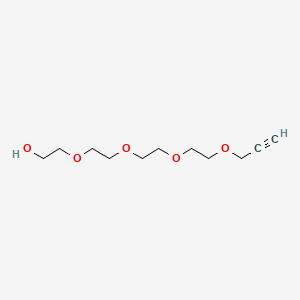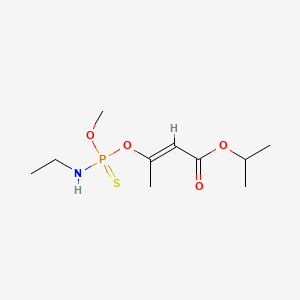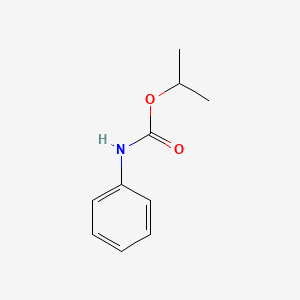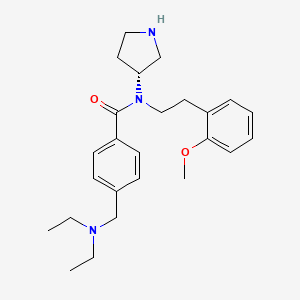
PF-429242
Vue d'ensemble
Description
PF 429242 est un inhibiteur de petite molécule ciblant spécifiquement la protéase du site 1 (S1P), une enzyme cruciale impliquée dans l'activation des protéines de liaison à l'élément régulateur du stérol (SREBP). Ces protéines jouent un rôle important dans le métabolisme lipidique, notamment la synthèse du cholestérol et des acides gras . PF 429242 a montré un potentiel dans la recherche antivirale, en particulier contre les virus qui dépendent du métabolisme lipidique de l'hôte pour leur réplication .
Applications De Recherche Scientifique
PF 429242 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of S1P in lipid metabolism and its inhibition.
Biology: Investigated for its effects on cellular lipid levels and its potential to disrupt viral replication.
Industry: Potential applications in the development of antiviral agents targeting lipid-dependent viruses.
Mécanisme D'action
Target of Action
PF-429242, also known as ®-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide, is a competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site 1 protease . This protease is crucial for the activation of SREBPs, which are transcription factors that regulate lipid homeostasis .
Mode of Action
This compound interacts with its target, the SREBP site 1 protease, by inhibiting it in a reversible and competitive manner . This inhibition prevents the protease from processing and activating SREBPs, thereby reducing the expression levels of hepatic SREBP target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid synthesis pathway. By inhibiting SREBP site 1 protease, this compound reduces the rate of cholesterol and fatty acid synthesis in cells . This is because SREBPs, when activated, stimulate the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, triglycerides, and phospholipids .
Pharmacokinetics
This suggests that this compound can cross cell membranes and reach its intracellular target, the SREBP site 1 protease .
Result of Action
The inhibition of SREBP site 1 protease by this compound leads to a decrease in the synthesis of cholesterol and fatty acids in cells . In the context of disease, this compound has demonstrated antiviral activity against certain viruses and has shown effectiveness against Leishmania infantum, a parasitic protozoan .
Méthodes De Préparation
La synthèse du PF 429242 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels nécessaires à son activité. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la construction du cycle pyrrolidine, qui est un composant clé du PF 429242.
Introduction de groupes fonctionnels : Différents groupes fonctionnels, tels que la diéthylamino et le méthoxyphényle, sont introduits pour améliorer l'activité et la spécificité du composé.
Les méthodes de production industrielle du PF 429242 ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
PF 429242 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels attachés à la structure de base, modifiant potentiellement l'activité du composé.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, affectant sa réactivité et sa stabilité.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont des dérivés du PF 429242 avec des groupes fonctionnels modifiés, qui peuvent être testés pour une activité et une spécificité améliorées.
Applications de la recherche scientifique
PF 429242 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le rôle de la S1P dans le métabolisme lipidique et son inhibition.
Biologie : Étudié pour ses effets sur les niveaux lipidiques cellulaires et son potentiel à perturber la réplication virale.
Industrie : Applications potentielles dans le développement d'agents antiviraux ciblant les virus dépendants des lipides.
Mécanisme d'action
PF 429242 exerce ses effets en inhibant l'activité de la protéase du site 1 (S1P), qui est responsable de l'activation protéolytique des protéines de liaison à l'élément régulateur du stérol (SREBP). En inhibant la S1P, PF 429242 empêche l'activation des SREBP, conduisant à une diminution de l'expression des gènes impliqués dans la synthèse du cholestérol et des acides gras . Cela se traduit par une réduction des niveaux lipidiques cellulaires, ce qui peut perturber la réplication des virus dépendants des lipides .
Comparaison Avec Des Composés Similaires
PF 429242 est unique dans sa spécificité pour la protéase du site 1 (S1P). Les composés similaires comprennent :
PF 429242 dihydrochlorure : Une forme de sel de dihydrochlorure de PF 429242, qui a des effets inhibiteurs similaires sur la S1P.
Autres inhibiteurs de la S1P : Des composés qui inhibent la S1P mais peuvent avoir des structures chimiques différentes et des degrés de spécificité et de puissance variables.
PF 429242 se distingue par sa haute spécificité et sa puissance dans l'inhibition de la S1P, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJTOHUPQWSOJ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635376 | |
| Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947303-87-9 | |
| Record name | PF-429242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947303879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 947303-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-429242 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WB3OA7VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



